Physicochemical Profiling and Synthetic Methodologies of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile
Physicochemical Profiling and Synthetic Methodologies of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile
Executive Summary
The compound 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile represents a highly functionalized, structurally rigid heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. By fusing the lipophilic, metabolically active 1,3-benzodioxole (methylenedioxyphenyl) motif with the highly polar, hydrogen-bonding 4-cyano-1,2,3-triazole core, this molecule offers a unique physicochemical profile[1]. It is frequently utilized as a bioisostere for carboxylic acids, a precursor to complex tetrazole hybrids, and a targeted pharmacophore in the development of metabolic modulators[2],[3].
This technical guide provides a rigorous, self-validating framework detailing the compound's molecular architecture, quantitative physicochemical properties, synthetic methodologies, and analytical characterization protocols.
Molecular Architecture & Tautomeric Equilibrium
While formally named as a 2H-triazole, the molecule exists in a dynamic, solvent-dependent tautomeric equilibrium between its 1H, 2H, and 3H forms[4].
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Electronic Effects: The strongly electron-withdrawing carbonitrile (-C≡N) group at the C4 position exerts a profound inductive pull, delocalizing the electron density of the triazole ring. This significantly lowers the pKa of the triazole N-H bond compared to unsubstituted analogs[3].
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Thermodynamic Preferences: In the gas phase or non-polar environments, the 2H-tautomer is typically thermodynamically favored due to the minimization of dipole-dipole repulsion between the adjacent nitrogen lone pairs. Conversely, in polar protic solvents or within the aqueous environment of a biological target, intermolecular hydrogen bonding heavily stabilizes the 1H and 3H forms[4].
Quantitative Physicochemical Profiling
Understanding the physicochemical parameters of this compound is critical for predicting its pharmacokinetic behavior (ADME) and optimizing its formulation. The table below synthesizes the core data:
| Property | Value (Predicted/Typical) | Experimental Method / Scientific Rationale |
| Molecular Weight | 214.18 g/mol | High-Resolution Mass Spectrometry (HRMS). |
| LogP (Octanol/Water) | 1.8 - 2.2 | Shake-flask method / RP-HPLC. The highly lipophilic benzodioxole ring perfectly balances the polar triazole core, ensuring optimal membrane permeability. |
| pKa (Triazole N-H) | 5.5 - 6.5 | Potentiometric titration. The C4-carbonitrile group stabilizes the conjugate base via induction, rendering the N-H slightly acidic at physiological pH[3]. |
| Topological Polar Surface Area | ~83.2 Ų | Calculated. Falls well within the Rule of 5 parameters (<140 Ų), indicating excellent potential for oral bioavailability. |
| Dipole Moment | ~4.5 - 5.5 Debye | DFT Calculation (B3LYP/6-31G*). A strong molecular dipole is generated by the linear, electron-withdrawing cyano vector. |
| IR Absorption (C≡N) | 2235 - 2245 cm⁻¹ | FT-IR Spectroscopy. Exhibits a sharp, distinct band characteristic of a conjugated nitrile group[2]. |
Synthetic Methodology & Mechanistic Pathways
To avoid the toxicity and purification challenges associated with transition-metal catalysts (e.g., Copper-catalyzed azide-alkyne cycloaddition), this compound is optimally synthesized via a metal-free Azide-Enolate 1,3-Dipolar Cycloaddition [2],.
Step-by-Step Protocol: Metal-Free Cycloaddition
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Reagent Preparation: Dissolve the activated vinyl nitrile intermediate (e.g., 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate derivative) (1.0 eq) and sodium azide (NaN₃) (1.2 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.3 M concentration.
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Catalytic Activation: Add a catalytic amount of diethylamine (Et₂NH, 10 mol%) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
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Causality: The organic base deprotonates the active methylene/methine, generating a highly nucleophilic enolate. This bypasses the need for metal catalysts, which can introduce heavy-metal artifacts into biological screening libraries[2],.
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Cycloaddition: Stir the reaction mixture at 60–70 °C for 18–24 hours under an inert argon atmosphere. The enolate undergoes a regioselective 1,3-dipolar cycloaddition with the azide.
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Work-up & Isolation: Quench the reaction by pouring it into ice-cold water. Carefully acidify the aqueous layer to pH ~3 using 1M HCl.
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Causality: Acidification is strictly required to protonate the triazole conjugate base, forcing the neutral 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile to precipitate out of the aqueous solution. Filter and recrystallize from ethanol.
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Fig 1. Metal-free azide-enolate 1,3-dipolar cycloaddition workflow for triazole synthesis.
Analytical Characterization Protocols
A self-validating analytical workflow is required to confirm the regiochemistry and purity of the synthesized triazole.
Step-by-Step Protocol: NMR and LC-MS Validation
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Sample Preparation: Dissolve 5 mg of the purified compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Causality: DMSO-d₆ is specifically selected over CDCl₃. The highly polar 1,2,3-triazole core engages in strong intermolecular hydrogen bonding, drastically reducing solubility in non-polar halogenated solvents. DMSO disrupts these networks, providing sharp, highly resolved NMR signals.
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¹H-NMR Acquisition (400 MHz):
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Expect the methylenedioxy protons (-O-CH₂-O-) to appear as a sharp, diagnostic singlet at ~6.10 ppm (2H).
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The aromatic protons of the benzodioxole ring will appear as a multiplet between 6.90–7.50 ppm (3H).
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The triazole N-H proton will appear as a broad singlet far downfield (>14.0 ppm) due to its high acidity and rapid solvent exchange.
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LC-MS Analysis: Run the sample on a C18 reverse-phase column using a gradient of H₂O/Acetonitrile modified with 0.1% Formic Acid.
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Causality: Analyze the eluent in Negative Ion Electrospray Ionization (ESI-) mode . Because the C4-cyano group highly acidifies the triazole N-H, the molecule readily deprotonates, yielding a strong, diagnostic [M-H]⁻ peak at m/z 213.05.
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Pharmacokinetic & Medicinal Chemistry Relevance
The strategic combination of the 1,3-benzodioxole and the cyano-triazole creates a multifaceted pharmacophore capable of diverse biological interactions[1],[3].
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The 1,3-Benzodioxole Motif: A privileged structure found in numerous natural products (e.g., piperine)[1]. It provides rigid, planar lipophilicity for deep hydrophobic pocket binding. However, it is also a known mechanism-based inhibitor of Cytochrome P450 enzymes (specifically CYP3A4), as oxidation of the methylene carbon can generate a reactive carbene that coordinates with the heme iron.
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The 4-Cyano-1,2,3-Triazole Core: The acidic nature of the triazole N-H (pKa ~6.0) makes it an exceptional bioisostere for carboxylic acids, retaining the necessary electrostatic interactions with target proteins while vastly improving lipid membrane permeability[3]. Furthermore, the electrophilic carbonitrile group can act as a reversible covalent warhead, engaging active-site cysteines or coordinating with metal cofactors (e.g., Zinc in metalloproteases).
Fig 2. Pharmacophore mapping and target interaction modalities of the triazole derivative.
References
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[2] Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: synthesis, antioxidant properties and use as precursors to highly functionalized tetrazoles. RSC Advances. URL:[Link]
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Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society (SciELO). URL:[Link]
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[4] 1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
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[1] Application of triazoles in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). URL:[Link]
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A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
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[3] Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
Sources
- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: synthesis, antioxidant properties and use as precursors to highly functionalized tetrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
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